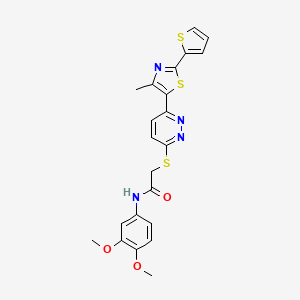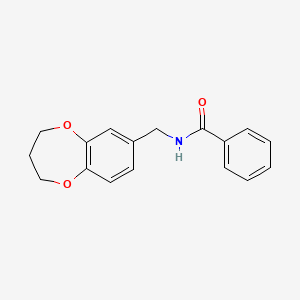![molecular formula C21H23N5O3 B14970475 3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B14970475.png)
3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds, which are then subjected to further reactions to yield the final product. Common synthetic routes may involve condensation reactions, cyclization, and functional group modifications under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparación Con Compuestos Similares
Similar Compounds
- 3-{4-[4-Dimethylamino-6-(4-methyl-2-oxo-2H-chromen-7-yloxy)-[1,3,5]triazin-2-ylamino]-phenyl}-2-phenyl-5-(4-pyridin-2-yl-piperazin-1-ylmethyl)-thiazolidin-4-one
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
What sets 3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Propiedades
Fórmula molecular |
C21H23N5O3 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
3-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazine-1-carbonyl]chromen-2-one |
InChI |
InChI=1S/C21H23N5O3/c1-3-22-18-12-14(2)23-21(24-18)26-10-8-25(9-11-26)19(27)16-13-15-6-4-5-7-17(15)29-20(16)28/h4-7,12-13H,3,8-11H2,1-2H3,(H,22,23,24) |
Clave InChI |
BTSLKRRJPHXNIK-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B14970397.png)
![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B14970399.png)
![N-(4-Methoxyphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B14970407.png)

![Azepan-1-yl[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]methanone](/img/structure/B14970420.png)
![N-(4-chloro-2-fluorophenyl)-3-[3-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B14970422.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-iodobenzamide](/img/structure/B14970424.png)
![3-(Pyrrolidin-1-YL)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine](/img/structure/B14970429.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-acetylphenyl)propanamide](/img/structure/B14970431.png)
![N-[3-(acetylamino)phenyl]-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B14970437.png)

![1,1'-[6-(3-methoxyphenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B14970451.png)
![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzenesulfonamide](/img/structure/B14970473.png)
